molecular formula C8H8ClNO3 B12961199 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid

2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid

Cat. No.: B12961199
M. Wt: 201.61 g/mol
InChI Key: BWZAWCXADDMQGS-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid is an organic compound with a molecular formula of C8H8ClNO3. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, as well as an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-chloro-6-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: A precursor in the synthesis of 2-((2-Chloro-6-methylpyridin-4-yl)oxy)acetic acid.

    Chloroacetic acid: Another precursor used in the synthesis.

    2-((2-Chloro-5-methylpyridin-4-yl)oxy)acetic acid: A similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(2-chloro-6-methylpyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H8ClNO3/c1-5-2-6(3-7(9)10-5)13-4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

BWZAWCXADDMQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)OCC(=O)O

Origin of Product

United States

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